molecular formula C7H10N2O B112899 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 676348-38-2

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B112899
CAS No.: 676348-38-2
M. Wt: 138.17 g/mol
InChI Key: KHIVHAYYUUFWPH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H10N2O. It is a pyrazole derivative, characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an aldehyde group at the fourth position of the pyrazole ring. This compound is known for its utility in various chemical reactions and its significance in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methylpyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-4-methanol
  • 3-Methyl-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives that may not be easily accessible through other routes .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to serve as a precursor for various biologically active molecules, making it a valuable building block in organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.16 g/mol
  • Physical State : Light yellow to orange liquid
  • Density : 1.1 g/cm³
  • Boiling Point : ~388.2 °C

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates its potential effectiveness against various pathogens, although detailed investigations are necessary to confirm these findings and elucidate specific mechanisms of action.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to breast cancer cells (MDA-MB-231). Several derivatives of pyrazole compounds have shown significant antiproliferative effects, with some inducing apoptosis and enhancing caspase activity at low concentrations .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineConcentration (μM)Effect on Cell Viability (%)Mechanism
7dMDA-MB-2311.0Induced morphological changesApoptosis induction
7hMDA-MB-23110.0Enhanced caspase-3 activityApoptosis induction
10cMDA-MB-2312.5Reduced cell viabilityCell cycle arrest

The biological activity of this compound appears to be linked to its ability to interact with specific biological targets:

  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cell division and proliferation.
  • Caspase Activation : Increased caspase activity indicates the promotion of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain compounds lead to cell cycle arrest, preventing cancer cells from proliferating.

Study on Derivatives

A recent study synthesized various derivatives of pyrazole compounds, including those based on this compound. The derivatives were screened for their anticancer activities, revealing that several showed promising results in inhibiting the growth of different cancer cell lines, including lung and colorectal cancers .

Safety and Toxicity

Despite its potential therapeutic benefits, safety assessments indicate that the compound can cause skin irritation and serious eye irritation upon contact. Therefore, careful handling is required in laboratory settings.

Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIVHAYYUUFWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341454
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-38-2
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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